Superior Antileukemic Potency: 32-Fold Increase Over Quinoline Analog LK10
In a direct comparative study against human leukemic CCRF-CEM/0 cells, LK11 (the target isoquinoline compound) was found to be 32 times more potent than its close structural analog, LK10, which features a quinoline instead of an isoquinoline moiety [1].
| Evidence Dimension | In vitro antileukemic activity (IC50) |
|---|---|
| Target Compound Data | 2.95 ± 0.1 µM |
| Comparator Or Baseline | LK10 (Quinoline analog): 97.6 ± 0.9 µM |
| Quantified Difference | Approximately 32-fold more potent |
| Conditions | Human leukemic CCRF-CEM/0 cells in culture |
Why This Matters
This quantifies the critical role of the isoquinoline vs. quinoline core for target engagement in leukemia models, justifying the selection and procurement of LK11 over LK10 for this application.
- [1] Cory, J.G., et al. Synthesis and testing of new antileukemic Schiff bases of N-hydroxy-N'-aminoguanidine against CCRF-CEM/0 human leukemia cells in vitro and synergism studies with cytarabine (Ara-C). Pharmaceutical Research, 1993, 10(4), 515-520. DOI: 10.1023/a:1018985616389. PMID: 8483833. View Source
